Cas no 145986-63-6 ((2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate)

(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate 化学的及び物理的性質
名前と識別子
-
- (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate
- PE(18:1/16:0)
- Phosphatidylethanolamine(18:1w9/16:0)
- Phosphatidylethanolamine(18:1/16:0)
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (Z)-octadec-9-enoate
- PE(18:1(9Z)/16:0)
- GPEtn(18:1w9/16:0)
- (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl (E)-octadec-9-enoate
- Q27156404
- GPEtn(18:1n9/16:0)
- 1-(9Z)-octadecenoyl-2-hexadecanoyl-sn-glycero-3-phosphoethanolamine
- PE(18:1w9/16:0)
- (2R)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(palmitoyloxy)propyl (9Z)-octadec-9-enoate
- 9-Octadecenoic acid (Z)-, 3-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-2-[(1-oxohexadecyl)oxy]propyl ester, (R)-
- 145986-63-6
- Phosphatidylethanolamine(18:1n9/16:0)
- (2R)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z)-octadec-9-enoate
- PE(18:1n9/16:0)
- LMGP02010099
- GPEtn(18:1/16:0)
- 1-(9Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphoethanolamine
- CHEBI:82839
- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine
- 9-Octadecenoic acid (9Z)-, (2R)-3-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-2-[(1-oxohexadecyl)oxy]propyl ester
-
- インチ: 1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40)48-39(42)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1
- InChIKey: DVXMEPWDARXHCX-OTMQOFQLSA-N
- ほほえんだ: P(=O)(O)(OCCN)OC[C@@H](COC(CCCCCCC/C=C\CCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O
計算された属性
- せいみつぶんしりょう: 717.53085538g/mol
- どういたいしつりょう: 717.53085538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 49
- 回転可能化学結合数: 40
- 複雑さ: 825
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.4
- トポロジー分子極性表面積: 134Ų
じっけんとくせい
- 密度みつど: 1.009±0.06 g/cm3(Predicted)
- ふってん: 741.6±70.0 °C(Predicted)
- 酸性度係数(pKa): 1.17±0.50(Predicted)
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A561010-1mg |
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate |
145986-63-6 | 1mg |
$ 190.00 | 2023-04-19 | ||
TRC | A561010-10mg |
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate |
145986-63-6 | 10mg |
$ 1499.00 | 2023-04-19 |
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate 関連文献
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleateに関する追加情報
Compound 145986-63-6: (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate
Compound 145986-63-6, also known as (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate, is a highly specialized chemical entity with significant applications in the fields of drug delivery, biotechnology, and medical imaging. This compound has garnered considerable attention in recent years due to its unique structural properties and its potential in advancing therapeutic interventions. The molecule's intricate design, featuring a phosphorylated aminoethoxy group and a palmitoyloxy substituent, contributes to its versatile functionality.
The chemical structure of (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate is characterized by a chiral center at the second carbon atom, which imparts stereochemical specificity. This stereochemistry is crucial for its biological activity, as it determines the molecule's interaction with cellular receptors and enzymes. Recent studies have highlighted the importance of this stereochemistry in enhancing the compound's bioavailability and reducing off-target effects.
One of the most promising applications of compound 145986-63-6 lies in its use as a phospholipid derivative in drug delivery systems. Its ability to form stable micelles and liposomes makes it an ideal candidate for encapsulating hydrophobic drugs, thereby improving their solubility and targeting efficiency. Researchers have demonstrated that this compound can significantly enhance the efficacy of anti-cancer drugs by delivering them directly to tumor cells while minimizing systemic toxicity.
In addition to its role in drug delivery, (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate has shown potential in biotechnological applications, particularly in the development of biosensors and diagnostic tools. Its phosphorylated group enables it to interact with specific biomolecules, making it suitable for use in assays that detect enzymatic activity or measure intracellular signaling pathways. Recent advancements in this area have leveraged the compound's ability to serve as a substrate for kinases, providing insights into cellular communication mechanisms.
The synthesis of compound 145986-63-6 involves a multi-step process that combines organic synthesis techniques with stereochemical control. The key steps include the preparation of the phosphorylated aminoethoxy group and the subsequent coupling with the palmitoyloxy substituent. These steps require precise conditions to ensure high yields and optimal stereochemical outcomes. Researchers have reported improvements in synthetic methodologies, which have significantly enhanced the scalability of this process.
From a regulatory standpoint, (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate has undergone rigorous safety assessments to ensure its suitability for biomedical applications. Studies have demonstrated that the compound exhibits low toxicity profiles at therapeutic concentrations, making it a safe option for use in both preclinical and clinical settings. Furthermore, its biodegradability has been confirmed, addressing concerns related to environmental impact.
In conclusion, compound 145986-63-6, or (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl oleate, represents a cutting-edge advancement in chemical design with multifaceted applications across various scientific domains. Its unique structural features, coupled with its enhanced functionality, position it as a pivotal component in modern therapeutic strategies. As research continues to uncover new potentials for this compound, its role in advancing medical science is expected to grow exponentially.
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